molecular formula C14H11FO2 B3088224 4-Fluoro-2-(3-methylphenyl)benzoic acid CAS No. 1183644-12-3

4-Fluoro-2-(3-methylphenyl)benzoic acid

Cat. No.: B3088224
CAS No.: 1183644-12-3
M. Wt: 230.23 g/mol
InChI Key: XSOXOKBAOWOCHK-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2. This compound is characterized by a benzoic acid core substituted with a fluoro group at the 4-position and a 3-methylphenyl group at the 2-position. It is a derivative of benzoic acid and is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity , suggesting potential targets could be bacterial proteins or enzymes.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may also exhibit similar effects.

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-(3-methylphenyl)benzoic acid can be influenced by various environmental factors. For instance, the presence of strong oxidizing agents may affect the stability of the compound . Additionally, factors such as pH, temperature, and the presence of other compounds can influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methylphenyl is coupled with a 4-fluorobenzoic acid derivative in the presence of a palladium catalyst and a base .

Another method involves the direct fluorination of 2-(3-methylphenyl)benzoic acid using a fluorinating agent such as Selectfluor. This reaction typically requires mild conditions and provides a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-(3-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(3-methylphenyl)benzoic acid is unique due to the presence of both the fluoro and 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets .

Properties

IUPAC Name

4-fluoro-2-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOXOKBAOWOCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681173
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183644-12-3
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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